CAS Number | 86386-73-4 |
Product Name | Fluconazole |
IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
Molecular Formula | C13H12F2N6O |
Molecular Weight | 306.27 g/mol |
InChI | InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 |
InChI Key | RFHAOTPXVQNOHP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Solubility |
slightly soluble in water Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs) Slightly soluble in water and saline In water, 4,363 mg/L at 25 °C (est) 1.39e+00 g/L 34.9 [ug/mL] |
Synonyms | Apo Fluconazole, Apo-Fluconazole, Béagyne, Diflucan, Fluc Hexal, Flucobeta, FlucoLich, Fluconazol AbZ, Fluconazol AL, Fluconazol Isis, Fluconazol ratiopharm, Fluconazol Stada, Fluconazol von ct, Fluconazol-Isis, Fluconazol-ratiopharm, Fluconazole, Flunazul, Fungata, Lavisa, Loitin, Neofomiral, Oxifungol, Solacap, Triflucan, UK 49858, UK-49858, UK49858, Zonal |
Canonical SMILES | C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Fluconazole is a triazole antifungal agent that is effective against most Candida strains. In vivo fluconazole at 0.5-100 mg/kg demonstrates protective activity in various experimental animal models of systemic fungal diseases including aspergillosis, blastomycosis, candidiasis, coccidioidomycosis, cryptococcosis, and histoplasmosis.
Fluconazole is used to treat adult neutropenic patients with invasive candidiasis (IC).
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Fluconazole is an antifungal agent with broad-spectrum antimicrobial activity. It is employed for the remediation of oral, esophagal and vaginal candidiasis and other serious systemic candidal infections. The drug is also effective against meningitis caused by Cryptococcus neoformans.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition.
Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group. It is an antifungal drug used for the treatment of mucosal candidiasis and for systemic infections including systemic candidiasis, coccidioidomycosis, and cryptococcosis. It has a role as a P450 inhibitor, an environmental contaminant and a xenobiotic. It is a difluorobenzene, a conazole antifungal drug, a triazole antifungal drug and a tertiary alcohol. It derives from a 1,3-difluorobenzene. It derives from a hydride of a 1H-1,2,4-triazole.
Purity | >98% (or refer to the Certificate of Analysis) |
Physical Description | Solid |
Color/Form |
White crystalline powder Crystals from ethyl acetate/hexane |
Molecular Weight | 306.27 g/mol |
XLogP3 | 0.4 |
Exact Mass | 306.1041 |
Boiling Point | 579.8 |
LogP |
0.5 0.5 (LogP) log Kow = 0.25 at 25 °C (est) 0.4 |
Appearance | White to off-white crystalline powder. |
Melting Point |
138-140 °C 138-140°C |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
UNII | 8VZV102JFY |
GHS Hazard Statements |
Aggregated GHS information provided by 294 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; Reported as not meeting GHS hazard criteria by 1 of 294 companies. For more detailed information, please visit ECHA C&L website; Of the 26 notification(s) provided by 293 of 294 companies with hazard statement code(s):; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (79.52%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (72.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (18.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H360 (70.65%): May damage fertility or the unborn child [Danger Reproductive toxicity]; H362 (13.99%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]; H371 (55.63%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]; H372 (52.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]; H412 (12.97%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. |
Drug Indication |
Fluconazole can be administered in the treatment of the following fungal infections[L11043]: 1) Vaginal yeast infections caused by Candida 2) Systemic Candida infections 3) Both esophageal and oropharyngeal candidiasis 4) Cryptococcal meningitis 5) UTI (urinary tract infection) by Candida 6) Peritonitis (inflammation of the peritoneum) caused by Candida **A note on fungal infection prophylaxis** Patients receiving bone marrow transplantation who are treated with cytotoxic chemotherapy and/or radiation therapy may be predisposed to candida infections, and may receive fluconazole as prophylactic therapy.[L11043] **A note on laboratory testing** Obtaining specimens for fungal culture and other important laboratory studies such as serology or pathology is advised before starting fluconazole therapy in order to isolate the organisms to be eliminated through treatment. It is permissible to start therapy before the results are available, however, adjusting the therapy once laboratory results confirm the causative organism may be necessary.[L11043] FDA Label |
Livertox Summary | Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury. |
Drug Classes | Antifungal Agents |
Therapeutic Uses |
Mesh Heading: Antifungal agents MEDICATION: Antifungal; Orally active bistriazole antifungal agent MEDICATION (VET): Used to treat systemic mycoses, particularly CNS-related conditions in dogs. Fluconazole ... /is/ indicated for the prophylaxis of febrile neutropenia in patients with hematologic malignancies. /NOT included in US product labeling/ Fluconazole ... /is/ indicated in the treatment of extrameningeal crytococcosis caused by Cryptococcus neoformans. /NOT included in US product labeling/ Fluconazole ... /is/ indicated in the treatment of tinea manuum (ringworm of the hand). /NOT included in US product labeling/ Fluconazole ... /is/ indicated in the treatment of fungal septicemia. /NOT included in US product labeling/ Fluconazole ... /is/ indicated in the treatment of fungal pneumonia. /NOT included in US product labeling/ Fluconazole is indicated in the treatment of febrile neutropenia when fungal infections are suspected or proven. /NOT included in US product labeling/ Fluconazole ... /is/ indicated in nonimmunocompromised patients for the treatment of onychomycosis caused by tinea unguium, Trichophyton species and Candida species. /NOT included in US product labeling/ Fluconazole is indicated for the treatment and suppression of cryptococcal meningitis. /Included in US product labeling/ Fluconazole ... /is/ indicated in the treatment of pulmonary and disseminated coccidioidomycosis caused by Coccidioides immitis. /NOT included in US product labeling/ Fluconazole ... /is/ indicated in the treatment of vulvovaginal candidiasis caused by Candida species. /Included in US product labeling/ Fluconazole ... /is/ indicated for the treatment of serious infections, including peritonitis, pneumonia, and urinary tract infections, caused by susceptible Candida species. /Included in US product labeling/. Fluconazole is also indicated for the treatment of systemic infections caused by Candida species in neonates. /NOT included in US product labeling/ Fluconazole ... /is/ indicated for the treatment of esophageal and oropharyngeal candidiasis (thrush) caused by Candida species. /Included in US product labeling/ Fluconazole is indicated for the prophylaxis of candidiasis in patients undergoing bone marrow transplant who receive cytotoxic chemotherapy and/or radiation therapy. /Included in US product labeling/ |
Pharmacology |
Fluconazole has been demonstrated to show fungistatic activity against the majority of strains of the following microorganisms, curing fungal infections[L11043]: _Candida albicans, Candida glabrata (Many strains are intermediately susceptible), Candida parapsilosis, Candida tropicalis, Cryptococcus neoformans_ This is achieved through steroidal inhibition in fungal cells, interfering with cell wall synthesis and growth as well as cell adhesion, thereby treating fungal infections and their symptoms.[L11043,A174325,A174343] The fungistatic activity of fluconazole has also been shown in normal and immunocompromised animal models with both systemic and intracranial fungal infections caused by _Cryptococcus neoformans_ and for systemic infections caused by Candida albicans.[L11043] It is important to note that resistant organisms have been found against various strains of organisms treated with fluconazole.[A178759,A178762,A178765] This further substantiates the need to perform susceptibility testing when fluconazole is considered as an antifungal therapy.[A178768,A178786] **A note on steroidal effects of fluconazole** There has been some concern that fluconazole may interfere with and inactivate human steroids/hormones due to the inhibition of hepatic cytochrome enzymes.[L6496] Fluconazole has demonstrated to be more selective for _fungal_ cytochrome P-450 enzymes than for a variety of mammalian cytochrome P-450 enzymes. Fluconazole 50 mg administered daily for up to 28 days in individuals of reproductive age has been show to have no effect on testosterone plasma concentrations of males and plasma concentrations of steroids in females. A 200-400 mg dose of fluconazole showed no clinically relevant effect on steroid levels or on ACTH-stimulated steroid response in healthy males, in one clinical study mentioned on the European Medicines Agency label.[L6496] Other studies have shown no significant effects of fluconazole on steroid levels, further confirming these data.[A174358,A178780] Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition. |
MeSH Pharmacological Classification | 14-alpha Demethylase Inhibitors |
ATC Code |
D - Dermatologicals D01 - Antifungals for dermatological use D01A - Antifungals for topical use D01AC - Imidazole and triazole derivatives D01AC15 - Fluconazole J - Antiinfectives for systemic use J02 - Antimycotics for systemic use J02A - Antimycotics for systemic use J02AC - Triazole derivatives J02AC01 - Fluconazole |
Mechanism of Action |
Fluconazole is a very selective inhibitor of fungal cytochrome P450 dependent enzyme _lanosterol 14-α-demethylase_. This enzyme normally works to convert _lanosterol_ to _ergosterol_, which is necessary for fungal cell wall synthesis. The free nitrogen atom located on the azole ring of fluconazole binds with a single iron atom located in the heme group of lanosterol 14-α-demethylase.[A178774] This prevents oxygen activation and, as a result, inhibits the demethylation of lanosterol, halting the process of ergosterol biosynthesis.[A178777] Methylated sterols are then found to accumulate in the fungal cellular membrane, leading to an arrest of fungal growth.[A178774] These accumulated sterols negatively affect the structure and function of the fungal cell plasma membrane.[A16632] Fluconazole resistance may arise from an alteration in the amount or function of the target enzyme (lanosterol 14-α-demethylase), altered access to this enzyme, or a combination of the above.[A16632] Other mechanisms may also be implicated, and studies are ongoing.[A178783] Fluconazole usually is fungistatic in action. Fluconazole and other triazole-derivative antifungal agents (e.g., itraconazole, terconazole) appear to have a mechanism of action similar to that of the imidazole-derivative antifungal agents (e.g., butoconazole, clotrimazole, econazole, ketoconazole, miconazole, oxiconazole). Like imidazoles, fluconazole presumably exerts its antifungal activity by altering cellular membranes resulting in increased membrane permeability, leakage of essential elements (eg, amino acids, potassium), and impaired uptake of precursor molecules (eg, purine and pyrimidine precursors to DNA). Although the exact mechanism of action of fluconazole and other triazoles has not been fully determined, the drugs inhibit cytochrome P-450 14-a-desmethylase in susceptible fungi, which leads to accumulation of C-14 methylated sterols (e.g., lanosterol) and decreased concentrations of ergosterol. It appears that this may occur because a nitrogen atom (N-4) in the triazole molecule binds to the heme iron of cytochrome P-450 14-a-desmethylase in susceptible fungi. Unlike some imidazoles (eg, clotrimazole, econazole, miconazole, oxiconazole) that suppress ATP concentrations in intact cells and spheroplasts of C. albicans, fluconazole does not appear to have an appreciable effect on ATP concentrations in the organism. It is unclear whether this effect is related to the in vivo antifungal effects of the drugs. Fluconazole generally is fungistatic against Candida albicans when the organism is in either the stationary or early logarithmic phase of growth. Fungistatic; may be fungicidal, depending on the concentration; azole antifungals interfere with cytochrome P450 enzyme activity, which is necessary for the demethylation of 14-alpha-methylsterols to ergosterol. Ergosterol, the principal sterol in the fungal cell membrane, becomes depleted. This damages the cell membrane, producing alterations in membrane functions and permeability. In Candida albicans, azole antifungals inhibit transformation of blastospores into invasive mycelial form. |
Vapor Pressure | 3.0X10-9 mm Hg at 25 °C (est) |
Pictograms |
Irritant;Health Hazard |
Other CAS | 86386-73-4 |
Wikipedia | Fluconazole |
Drug Warnings |
Although serious adverse hepatic effects have been reported only rarely with fluconazole, the possibility that these effects may occur during fluconazole therapy should be considered. Fluconazole therapy should be discontinued if signs and symptoms consistent with liver disease develop. If abnormal liver function test results occur during fluconazole therapy, the patient should be monitored for the development of more severe hepatic injury. Serious hepatic reactions (eg, necrosis, clinical hepatitis, cholestasis, fulminant hepatic failure) have been reported rarely in patients receiving fluconazole therapy. The manufacturer states that a clear relationship between these hepatic effects and daily dosage, duration of therapy, gender, or age has not been demonstrated. While hepatotoxicity usually has been reversible, fatalities have been reported. Fatalities principally have occurred in patients with serious underlying disease (eg, AIDS, malignancy) who were receiving fluconazole concomitantly with other drugs; however, at least one fatality involved an immunocompetent geriatric individual with renal impairment who developed fulminant hepatic necrosis within 10 days after fluconazole therapy was initiated. Mild, transient increases (1.5-3 times the upper limit of normal) in serum concentrations of AST (SGOT), ALT (SGPT), alkaline phosphatase, gamma-glutamyltransferase (GGT, gamma-glutamyl transpeptidase, GGTP), and bilirubin have been reported in about 5-7% of patients receiving fluconazole. In most reported cases, concentrations returned to pretreatment levels either during or after fluconazole therapy and were not associated with hepatotoxicity. However, higher increases in serum transaminase concentrations (8 or more times the upper limit of normal), which required discontinuance of the drug, have been reported in about 1% of patients receiving fluconazole. Any patient who develops abnormal liver function test results while receiving fluconazole should be closely monitored for the development of more severe hepatic injury. Because potentially fatal exfoliative skin disorders have been reported rarely in patients with a serious underlying disease receiving fluconazole, the possibility that these effects can occur should be considered. Immunocompromised patients (e.g., patients with HIV infections) who develop rash during fluconazole therapy should be monitored closely and the drug discontinued if the lesions progress. For more Drug Warnings (Complete) data for FLUCONAZOLE (17 total), please visit the HSDB record page. |
Biological Half Life |
The terminal elimination half-life in the plasma is approximately 30 hours (range: 20-50 hours) after oral administration. The long plasma elimination half-life supports a single dose therapy for vaginal candidiasis, once daily and once weekly dosing for other indications.. Patients with renal failure may require dosage adjustment, and half-life can be significantly increased in these patients. The plasma elimination half-life of fluconazole in adults with normal renal function is approximately 30 hours (range: 20-50 hours). In one study, plasma elimination half-life of the drug was 22 hours after the first day of therapy and 23.8 and 28.6 hours after 7 and 26 days of therapy, respectively. In a limited, single-dose study in HIV-infected adults, the plasma elimination half-life of fluconazole averaged 32 hours (range: 25-42 hours) in those with absolute helper/inducer (CD4+, T4+) T-cell counts greater than 200 cu m and 50 hours (range: 32-69 hours) in those with CD4+ T-cell counts less than 200 cu m. In other single-dose studies in a limited number of HIV-infected adults with CD4+ T-cell counts less than 200 cu m, the plasma elimination half-life of the drug averaged 35-40 hours (range 22-75 hours). The mean plasma half-life of fluconazole in children 9 months to 15 years of age has ranged from about 15-25 hours. In a limited study in premature neonates who received IV fluconazole once every 72 hours, the plasma half-life decreased over time, averaging 88 hours after the first dose and 55 hours after the fifth dose (day 13). |
Use Classification |
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients Fungicides |
Methods of Manufacturing | K. Richardson, United Kingdom 2099818; US patent 4404216 (1982, 1983 both to Pfizer). |
Analytic Laboratory Methods |
Analyte: fluconazole; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards Analyte: fluconazole; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards Analyte: fluconazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; titration with perchloric acid using an anhydrous electrode system Analyte: fluconazole; matrix: animal feed; procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm For more Analytic Laboratory Methods (Complete) data for FLUCONAZOLE (7 total), please visit the HSDB record page. |
Clinical Laboratory Methods |
Analyte: fluconazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 1 ng/mL Analyte: fluconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm Analyte: fluconazole; matrix: blood (serum, plasma); urine; cerebral spinal fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 200 ng/mL Analyte: fluconazole; matrix: blood (plasma); saliva; procedure: high-performance liquid chromatography with ultraviolet detection at 261 nm; limit of quantitation: 100 ng/mL (plasma); 1000 ng/mL (saliva) |
Storage Conditions | Fluconazole tablets should be stored in tight containers at a temperature less than 30 °C; fluconazole powder for oral suspension should be stored at a temperature less than 30 °C. |
Interactions |
Concurrent use of fluconazole and short-acting benzodiazepines, such as midazolam, may increase the concentration of the benzodiazepine and increase the psychomotor effects; consider decreasing the benzodiazepine dose and monitor the patient carefully for signs of increased benzodiazepine exposure. Concurrent use of fluconazole and/or itraconazole with tolbutamide, chlorpropamide, glyburide, or glipizide has increased the plasma concentrations of these sulfonylurea agents; hypoglycemia has been noted; blood glucose concentrations should be monitored, and the dose of the oral hypoglycemic agent may need to be reduced. ... In a small study, fluconazole was given with terfenadine and a small pharmacokinetic interaction was found; although no change in cardiac repolarization or accumulation of parent terfenadine was found, concurrent use of terfenadine with fluconazole at doses of 400 mg or greater per day is contraindicated. Concurrent use of cisapride with fluconazole ... is contraindicated; concurrent use of this antifungal may inhibit the cytochrome P450 enzyme metabolic pathways, resulting in elevated plasma concentrations of cisapride ; this has led to ventricular arrhythmias, including torsades de pointes and QT prolongation ... For more Interactions (Complete) data for FLUCONAZOLE (17 total), please visit the HSDB record page. |
Dates | Modify: 2023-04-04 |
* For orders by credit card, we will send you a digital invoice so you can place an order online.